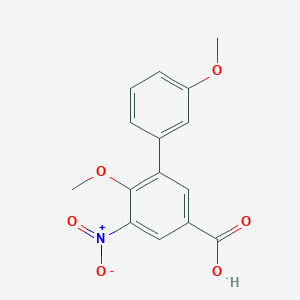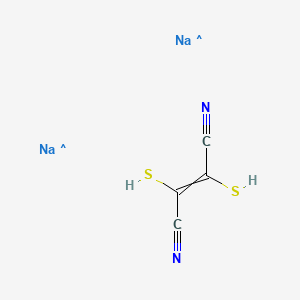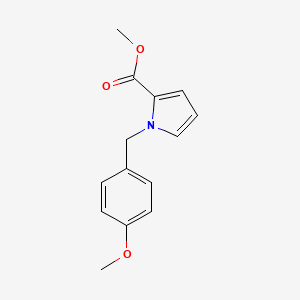![molecular formula C7H11N3 B1427760 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 1228994-66-8](/img/structure/B1427760.png)
1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Übersicht
Beschreibung
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the CAS Number: 100501-58-4 . It has a molecular weight of 137.18 and its molecular formula is C7H11N3 . The compound appears as a yellow solid .
Molecular Structure Analysis
The InChI code for 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is 1S/C7H11N3/c1-10-7-2-3-8-4-6(7)5-9-10/h5,8H,2-4H2,1H3 . The Canonical SMILES is CN1C2=C (CNCC2)C=N1 .Physical And Chemical Properties Analysis
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has a molecular weight of 137.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 173.0719751 g/mol . The topological polar surface area is 29.8 Ų .Wissenschaftliche Forschungsanwendungen
Pharmacology: Anticoagulant Development
In pharmacology, this compound has been explored for its potential as an intermediate in the synthesis of anticoagulants . Specifically, it has been associated with the development of Apixaban, a medication used to prevent blood clots in conditions like atrial fibrillation and after hip or knee replacement surgery . The compound’s role in the inhibition of blood coagulation factor Xa is a significant area of research, contributing to the creation of more effective and safer anticoagulant therapies .
Medicine: Inhibitory Activity Against Cancer Cells
In the medical field, derivatives of this compound have shown promising results in inhibiting the growth of cancer cells. Studies have identified certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives that exhibit significant inhibitory activity, with potential applications in cancer treatment .
Material Science: Synthesis of Novel Compounds
Material science research has utilized this compound as a building block for synthesizing novel materials. The compound’s versatile structure allows for the creation of various derivatives with potential applications in developing new materials with unique properties .
Environmental Science: Analytical Chemistry Applications
In environmental science, the compound’s derivatives can be used in analytical chemistry to detect and quantify pollutants. Its reactivity and ability to form stable complexes with metals and other environmental contaminants make it a valuable tool for environmental monitoring and cleanup efforts .
Agriculture: Pesticide Development
The compound’s derivatives are being investigated for their use in developing new pesticides. Their potential to disrupt biological pathways in pests without harming crops or the environment is a key area of interest for agricultural scientists .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound is studied for its enzyme inhibition properties. It serves as a scaffold for developing inhibitors that can modulate enzyme activity, which is crucial for understanding disease mechanisms and developing new drugs .
Eigenschaften
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-7-5-8-3-2-6(7)4-9-10/h4,8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVQVYBLIGHWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCNC2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228994-66-8 | |
| Record name | 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxypyrrolo[3,2-b]pyridin-1-ol](/img/structure/B1427679.png)



![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride](/img/structure/B1427684.png)








